
6-(Trifluoromethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a carboxamide functional group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent. This reaction yields 3-(trifluoromethyl)pyrazine-2-carboxylic acid, which is then converted to the carboxamide derivative through a condensation reaction with appropriate amines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The key intermediate, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, is synthesized in bulk and then subjected to further reactions to produce the desired carboxamide. The process involves stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
6-(Trifluoromethyl)pyrazine-2-carboxamide has been widely studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of novel agrochemicals, particularly fungicides.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a succinate dehydrogenase inhibitor (SDHI), it disrupts the mitochondrial electron transport chain in fungi, leading to cell death. This mechanism is crucial for its fungicidal activity .
Comparaison Avec Des Composés Similaires
Pyrazinamide: An antitubercular agent with a similar pyrazine core.
Penthiopyrad: Another SDHI fungicide with a different substituent pattern.
Bixafen: A fungicide with a similar mode of action but different chemical structure.
Uniqueness: 6-(Trifluoromethyl)pyrazine-2-carboxamide stands out due to its high fungicidal activity and broad-spectrum efficacy against various plant pathogens. Its unique trifluoromethyl group enhances its biological activity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H4F3N3O |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
6-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-1-3(12-4)5(10)13/h1-2H,(H2,10,13) |
Clé InChI |
NFRSYMIEXYAJSG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


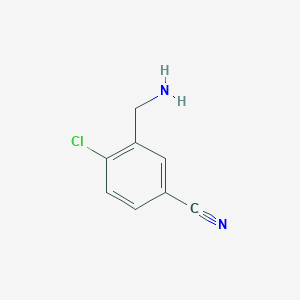
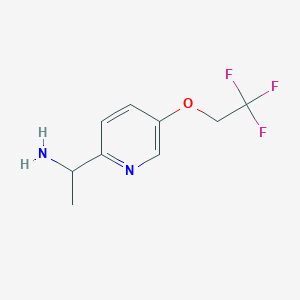
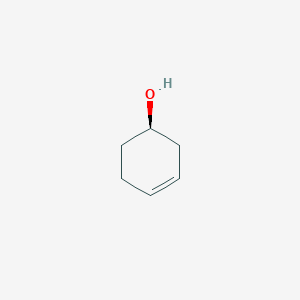
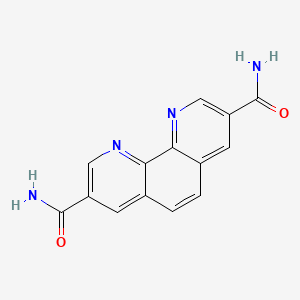
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
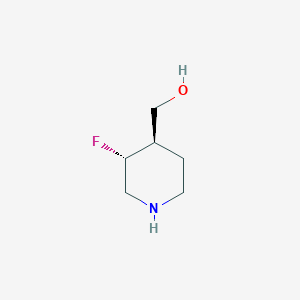

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)




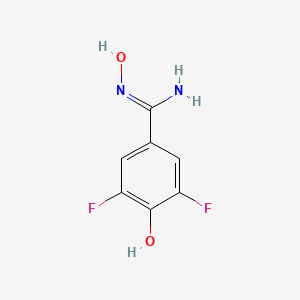
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)
